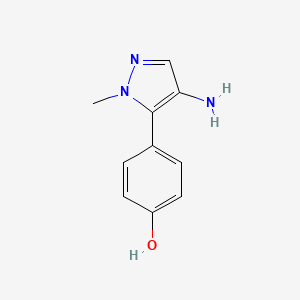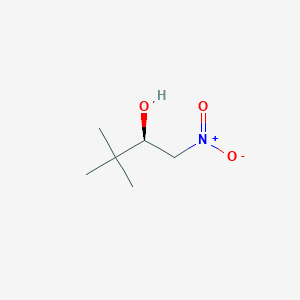
2-Butanol, 3,3-dimethyl-1-nitro-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3,3-Dimethyl-1-nitrobutan-2-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butane backbone. The stereochemistry of the compound is denoted by the ®-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Dimethyl-1-nitrobutan-2-ol can be achieved through several methods. One common approach involves the nitration of 3,3-dimethyl-2-butanol using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and careful handling of reagents to ensure the desired product is obtained with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-3,3-Dimethyl-1-nitrobutan-2-ol may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-3,3-Dimethyl-1-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-2-butanone or 3,3-dimethylbutanoic acid.
Reduction: Formation of ®-3,3-dimethyl-1-aminobutan-2-ol.
Substitution: Formation of 3,3-dimethyl-2-bromobutane or 3,3-dimethyl-2-chlorobutane.
Applications De Recherche Scientifique
®-3,3-Dimethyl-1-nitrobutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mécanisme D'action
The mechanism of action of ®-3,3-Dimethyl-1-nitrobutan-2-ol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the nitro and hydroxyl groups, which can participate in various transformations. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes, such as nucleophilic attack on the nitro group or oxidation of the hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3,3-Dimethyl-1-nitrobutan-2-ol: The enantiomer of the compound with opposite stereochemistry.
3,3-Dimethyl-2-butanol: Lacks the nitro group, making it less reactive in certain chemical transformations.
3,3-Dimethyl-1-aminobutan-2-ol: The reduced form of the compound with an amine group instead of a nitro group.
Uniqueness
®-3,3-Dimethyl-1-nitrobutan-2-ol is unique due to its chiral nature and the presence of both nitro and hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its enantiomeric purity is crucial in applications requiring specific stereochemistry, such as pharmaceutical synthesis.
Propriétés
Numéro CAS |
610758-20-8 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2R)-3,3-dimethyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)5(8)4-7(9)10/h5,8H,4H2,1-3H3/t5-/m0/s1 |
Clé InChI |
POPUCNRCMDNMTD-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)[C@H](C[N+](=O)[O-])O |
SMILES canonique |
CC(C)(C)C(C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


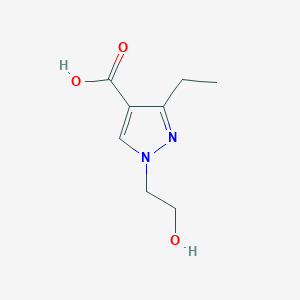
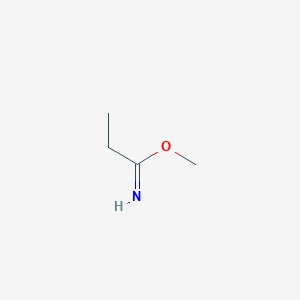
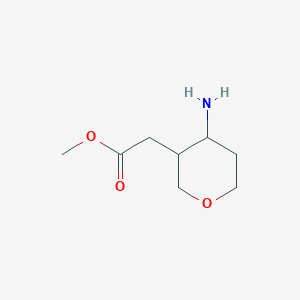
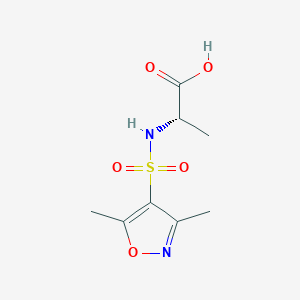
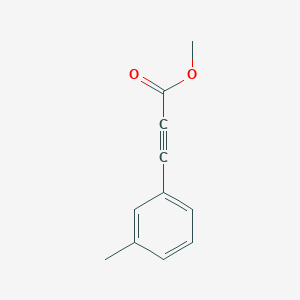
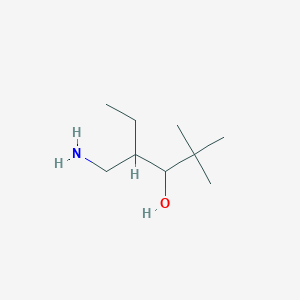
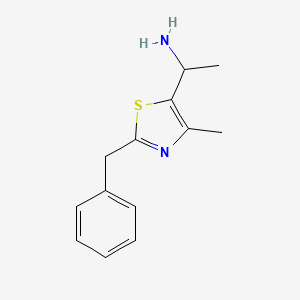
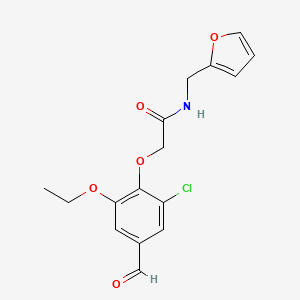
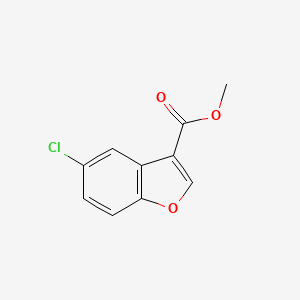
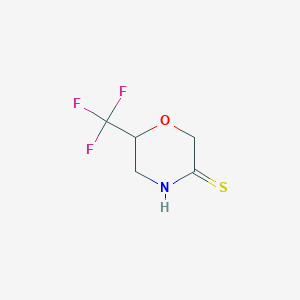

methanol](/img/structure/B13154491.png)

